4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, dimethyl groups, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the methoxy, dimethyl, and pyridinyl groups. Common synthetic routes may include Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide include:
Omeprazole: A proton pump inhibitor with a similar pyridinyl group.
Lansoprazole: Another proton pump inhibitor with structural similarities.
Pantoprazole: Shares a similar benzenesulfonamide core.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDAIKLTXVHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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